N-(Benzylamino-phenyl-methylene)-benzenesulfonamide
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Overview
Description
N-(Benzylamino-phenyl-methylene)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzylamino group attached to a phenyl-methylene moiety, which is further connected to a benzenesulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzylamino-phenyl-methylene)-benzenesulfonamide typically involves the reaction of benzylamine with a suitable benzaldehyde derivative in the presence of a sulfonamide. One common method is the Eschenmoser coupling reaction, which involves the use of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of palladium-catalyzed carbonylative synthesis is also a viable method for producing this compound on an industrial scale . This method ensures high yields and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(Benzylamino-phenyl-methylene)-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted sulfonamides. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
N-(Benzylamino-phenyl-methylene)-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(Benzylamino-phenyl-methylene)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-benzylaniline: A tertiary amine used in the synthesis of fused tetrahydroquinolines.
Uniqueness
N-(Benzylamino-phenyl-methylene)-benzenesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits a combination of antimicrobial activity and potential enzyme inhibition, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(benzenesulfonyl)-N'-benzylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-25(24,19-14-8-3-9-15-19)22-20(18-12-6-2-7-13-18)21-16-17-10-4-1-5-11-17/h1-15H,16H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYHJCRQIRFOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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